Cas no 91662-91-8 (Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]-)

Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]- structure
91662-91-8 structure
Product Name:Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]-
CAS No:91662-91-8
MF:C13H14N2O4S2
MW:326.391260623932
MDL:MFCD02006800
CID:1965533
PubChem ID:724642
Update Time:2025-04-21

Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]-
    • 4-(benzenesulfonamidomethyl)benzene-1-sulfonamide
    • aromatic sulfonamide compound 24
    • BRD-K02809679-001-01-5
    • AKOS000644350
    • Oprea1_342043
    • IDI1_032829
    • Oprea1_767040
    • STK260398
    • HMS1532G03
    • Maybridge4_004007
    • BDBM16659
    • 91662-91-8
    • BRD-K02809679-001-02-3
    • 4-{[(phenylsulfonyl)amino]methyl}benzenesulfonamide
    • Z45537933
    • EN300-22897727
    • 4-(benzenesulfonamidomethyl)benzenesulfonamide
    • CHEMBL23238
    • Cambridge id 6101292
    • MDL: MFCD02006800
    • Inchi: 1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17)
    • InChI Key: WXGMACVQSZVIDO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCC1C=CC(=CC=1)S(N)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 326.03949928g/mol
  • Monoisotopic Mass: 326.03949928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 123Ų

Benzenesulfonamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Pricemore >>

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